
6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (C₈H₈N₂O₃) is a nitro-substituted benzoxazine derivative with a molecular weight of 180.2 g/mol and a melting point of 117–119°C . Its structure consists of a bicyclic system containing a six-membered benzene ring fused to a six-membered oxazine ring, with a nitro (-NO₂) group at the 6-position (para to the oxygen atom in the oxazine ring) . However, analogous methods for benzoxazine derivatives typically involve cyclization of substituted aminophenols with dihaloalkanes or post-synthetic modifications such as formylation or halogenation .
Benzoxazines are pharmacologically significant, with demonstrated activities as calcium antagonists, antihypertensive agents, potassium channel activators, and antimicrobial compounds .
Preparation Methods
Detailed Preparation Methods
Synthesis of 6-nitro-4H-1,4-benzoxazin-3-one Intermediate
- Starting materials: 2-amino-4-nitrophenol and 2-chloroacetyl chloride
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K2CO3)
- Temperature: Initially 0°C, then room temperature
- Reaction time: Approximately 16 hours
- Dissolve 2-amino-4-nitrophenol in DMF at room temperature.
- Cool the solution to 0°C and add K2CO3 to maintain basic conditions.
- Add 2-chloroacetyl chloride dropwise over 30 minutes at 0°C.
- Stir the reaction mixture for 16 hours at room temperature.
- Workup involves quenching, extraction with organic solvents (e.g., ethyl acetate), drying, and purification by recrystallization or chromatography.
This step yields the 6-nitro-4H-1,4-benzoxazin-3-one intermediate with good purity and yield.
Reduction to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
- Reagents: Boron trifluoride etherate (BF3·OEt2) and sodium borohydride (NaBH4)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Atmosphere: Inert (e.g., nitrogen or argon)
- Reaction time: 16 hours
- Dissolve the benzoxazinone intermediate in dry THF under inert atmosphere at 0°C.
- Add BF3·OEt2 to activate the carbonyl group.
- Stir for 1 hour at room temperature.
- Add NaBH4 portion-wise at 0°C to reduce the intermediate.
- Stir the reaction mixture for 16 hours at room temperature, monitoring by thin-layer chromatography (TLC).
- Quench the reaction with methanol, remove THF under reduced pressure.
- Extract the product with ethyl acetate, wash, dry, and purify by column chromatography.
This reduction step converts the benzoxazinone to the desired this compound with yields typically above 80%.
Alternative Reduction Using Borane Complex
- Reagent: Borane-tetrahydrofuran complex (BH3·THF)
- Solvent: Methylene chloride or THF
- Temperature: Reflux or heating conditions
- Notes: Borane reduction is advantageous for direct reduction of nitro-substituted intermediates to the dihydrobenzoxazine ring system.
This method is described in patent literature, where the reduction is carried out by adding the intermediate to borane complex followed by heating or refluxing. The reaction is typically performed in an inert atmosphere and organic solvents inert to the reagents.
Cyclization and Functionalization
- Cyclization to form the benzoxazine ring can be achieved by intramolecular nucleophilic substitution or Mannich-type reactions.
- N-alkylation or N-acylation can be performed on the nitrogen atom of the benzoxazine ring using alkyl or acyl halides in the presence of bases such as potassium tert-butoxide.
- Oxidation steps (e.g., Swern or Jones oxidation) may be used to convert alcohol intermediates to carbonyl compounds if required in the synthetic sequence.
Reaction Conditions and Purification
Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
---|---|---|---|---|---|
Formation of benzoxazinone | 2-amino-4-nitrophenol, 2-chloroacetyl chloride, K2CO3 | DMF | 0°C to RT | 16 h | Controlled addition, inert atmosphere optional |
Reduction to dihydrobenzoxazine | BF3·OEt2, NaBH4 | THF | 0°C to RT | 16 h | Inert atmosphere, slow addition of NaBH4 |
Alternative reduction | Borane-THF complex | Methylene chloride/THF | Reflux or heating | Variable | Inert atmosphere, careful handling |
Purification | Extraction, drying, recrystallization, column chromatography | Ethyl acetate, hexane, silica gel | Ambient | - | TLC monitoring, solvent choice critical |
Analytical Characterization
- Melting point: Approximately 106–108°C for tert-butyl derivatives; 136–137°C for some nitro-substituted benzoxazines.
- Spectroscopy:
- ^1H NMR (400 MHz, DMSO-d6 or CDCl3) shows characteristic signals for the benzoxazine ring protons.
- Mass spectrometry confirms molecular ion peaks (e.g., m/z 181.1 [M+H]+ for this compound).
- IR spectroscopy shows characteristic nitro group absorptions (~1500–1600 cm^-1) and benzoxazine ring vibrations.
Summary of Key Research Findings
- The two-step synthesis via benzoxazinone intermediate followed by reduction is the most commonly reported and efficient method for preparing this compound.
- Borane and borane complexes provide effective reduction conditions, with borane-THF being preferred for direct reduction in some protocols.
- The use of BF3·OEt2 with NaBH4 in THF under inert atmosphere is a mild and high-yielding method for the reduction step.
- Purification by silica gel chromatography and recrystallization ensures high purity suitable for further chemical transformations or biological testing.
- Reaction monitoring by TLC and characterization by NMR, MS, and IR are standard to confirm product identity and purity.
This comprehensive synthesis overview integrates data from patent literature and peer-reviewed research, providing a robust foundation for the preparation of this compound with detailed reaction conditions, reagents, and purification methods. The described methods are reproducible and scalable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The benzoxazine ring can be oxidized under specific conditions to form corresponding oxaziridines or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: 6-Amino-3,4-dihydro-2H-1,4-benzoxazine.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Oxidation: Oxaziridines or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives as anticancer agents. Research indicates that these compounds can inhibit angiogenesis, a critical process in tumor growth and metastasis. For instance, a study demonstrated that certain derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines, including prostate and breast cancer cells .
Mechanism of Action
The anticancer activity is hypothesized to involve mechanisms similar to those of isoflavones, particularly through hydrogen bonding interactions with estrogen receptors. This interaction enhances the binding affinity of these compounds to target sites in cancer cells, thereby promoting their efficacy .
Pharmaceutical Applications
Potassium Channel Activation
this compound derivatives have been identified as potassium channel activating agents. These compounds exhibit smooth muscle relaxant activity, which is beneficial in treating conditions such as angina pectoris and asthma by preventing excessive muscle contractions in smooth muscle tissues .
Formulation Development
Pharmaceutical formulations incorporating these benzoxazine derivatives are being explored for their therapeutic potential. For instance, formulations that utilize these compounds may enhance drug delivery systems due to their unique chemical properties and biological activities .
Material Science
Dyes and Pigments
Compounds based on this compound are used in the development of dyes and pigments due to their vibrant colors and stability. The synthesis of various substituted benzoxazines has led to the creation of novel dyes that can be applied in textiles and coatings .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield derivatives with enhanced properties:
Compound | Yield (%) | IC50 (µM) | Application |
---|---|---|---|
7-Amino-6-nitro-benzoxazine | 73 | 8.5 | Anticancer agent |
7-(2-Hydroxyethyl)-6-nitro-benzoxazine | 82 | 9.0 | Anticancer agent |
7-Amino-4-methyl-6-nitro-benzoxazine | 90 | 7.8 | Anticancer agent |
Case Study 1: Anticancer Evaluation
A study evaluated several derivatives of the compound against multiple cancer cell lines. The results indicated that modifications at specific positions on the benzoxazine ring significantly influenced anticancer activity. For example, the presence of hydroxyl groups increased binding affinity and overall efficacy against hormone-dependent cancers .
Case Study 2: Potassium Channel Activation
In another study focusing on cardiovascular applications, the activation of potassium channels by benzoxazine derivatives was assessed in vitro. The results showed that these compounds could effectively induce relaxation in smooth muscle tissues, suggesting potential therapeutic uses for conditions characterized by muscle spasms .
Mechanism of Action
The mechanism of action of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
The following table compares 6-nitro-3,4-dihydro-2H-1,4-benzoxazine with structurally and functionally related benzoxazine derivatives:
Structural and Functional Differences
- Nitro vs. Formyl Groups : The nitro group in this compound is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the formyl-substituted derivative. The formyl compound is a key intermediate for synthesizing calcium antagonists .
- Amino-Alcohol Side Chains: Derivatives with amino-alcohol substituents (e.g., 4-acetyl-6-propoxy compound) show high β-adrenergic receptor affinity, highlighting the importance of polar functional groups in modulating receptor interactions .
Pharmacological Insights
- Potassium Channel Activation : 4-Substituted benzoxazines (e.g., 4-ethyl, 4-phenyl) exhibit potassium channel-activating effects, suggesting that substituents at the 4-position significantly influence bioactivity. The nitro group at C6 may synergize with 4-position modifications .
- Anticancer Potential: A 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold demonstrated anti-proliferative activity against cancer cell lines (e.g., MIA PaCa-2, MDA-MB-231). Nitro derivatives could be explored for similar applications .
Biological Activity
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fused benzene and oxazine ring structure with a nitro group at the 6-position. This unique substitution pattern influences its chemical reactivity and biological properties. The compound's molecular formula is , with a molecular weight of approximately 194.19 g/mol.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with various biological molecules, leading to:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as topoisomerases and serine proteases, which are crucial in DNA replication and cellular signaling pathways.
- Anticancer Activity : Research indicates that it exhibits potential anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .
Anticancer Properties
Several studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 15.5 | Induction of apoptosis |
PC-3 | 12.8 | Inhibition of cell proliferation |
U-87 MG | 18.0 | Disruption of cell cycle regulation |
These findings suggest that the compound may serve as a lead for further development into anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Fungicidal |
This highlights its potential as an antimicrobial agent .
Study on Anticancer Effects
A study published in Molecules explored the synthesis and evaluation of various benzoxazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with mechanisms linked to apoptosis induction and cell cycle arrest .
Enzyme Inhibition Research
Another research effort focused on the enzyme inhibition properties of 6-nitro derivatives. It was found that these compounds could effectively inhibit DNA topoisomerase I, which is essential for DNA replication in cancer cells. This inhibition leads to increased DNA damage and subsequent cell death in neoplastic tissues .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence regioselectivity?
- Methodology : The synthesis of nitro-substituted benzoxazines typically involves two key steps: (1) SN2-type ring opening of activated aziridines with 2-halophenols using Lewis acids (e.g., BF₃·Et₂O) to form intermediates, followed by (2) Cu(I)-catalyzed intramolecular C–N cyclization . Alternatively, regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using DBU as a base can yield acyclic intermediates, which undergo amidation to form the benzoxazine core . For the 6-nitro derivative, nitration must be carefully controlled to avoid over-oxidation. Temperature (≤80°C) and solvent polarity (e.g., DMF vs. THF) significantly affect nitro-group positioning and yield .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, derivatives like N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine have been characterized via single-crystal X-ray diffraction to verify bond angles, nitro-group orientation, and ring puckering . Complementary techniques include:
- NMR : H and C NMR to confirm proton environments and carbon connectivity (e.g., distinguishing between C-3 and C-4 substituents) .
- ESI-MS : To validate molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Q. What are the key physicochemical properties of this compound relevant to its stability in biological assays?
- Key Properties :
- Melting Point : ~96–98°C (similar to the 5-nitro analog), indicating solid-state stability at room temperature .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers, necessitating DMSO stock solutions for in vitro studies .
- pKa : The nitro group (electron-withdrawing) lowers the pKa of adjacent NH groups, affecting protonation states in physiological conditions .
Advanced Research Questions
Q. How can structural modifications at the 2-position of the benzoxazine core enhance biological activity, and what analytical tools validate these changes?
- Methodology : Substituents at the 2-position (e.g., methyl, ethyl, or dichloroacetyl groups) modulate steric and electronic effects. For example:
- Potassium Channel Activation : 2-Methyl derivatives show enhanced binding to KATP channels due to increased hydrophobicity, as demonstrated via electrophysiological assays on pancreatic β-cells .
- Antiviral Activity : Pyrimidine conjugates at the 2-position exhibit improved inhibition of HSV-1 (IC₅₀ ~5 µM) by disrupting viral replication machinery, validated via plaque reduction assays .
- Analytical Validation : Use HPLC-MS to track metabolic stability and SAR studies with computational docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : While some studies report antiviral activity (), others highlight antithrombotic effects ( ). To reconcile this:
Target-Specific Assays : Test the same compound batch in parallel assays (e.g., viral cytopathic effect vs. thrombin inhibition).
Metabolite Profiling : Use LC-MS to identify active metabolites that may differentially interact with targets.
Cellular Context : Evaluate activity in distinct cell lines (e.g., Vero cells for antiviral assays vs. platelet-rich plasma for antithrombotic tests) .
Q. How do environmental factors (e.g., pH, ionic strength) influence the pharmacological efficacy of this compound?
- Mechanistic Insights :
- pH Sensitivity : The nitro group’s electron-withdrawing nature makes the compound susceptible to hydrolysis at alkaline pH (>8.0), reducing half-life in physiological buffers. Stability studies via UV-Vis spectroscopy (monitoring absorbance at λmax ~270 nm) are critical .
- Ionic Strength : High NaCl concentrations (>150 mM) may reduce solubility, necessitating formulation adjustments (e.g., co-solvents) for in vivo studies .
Q. What green chemistry approaches can optimize the synthesis of this compound for scalable production?
- Methodology :
- Solvent-Free Cyclization : Microwave-assisted reactions reduce energy use and improve yields (e.g., 85% yield in 30 minutes vs. 12 hours conventionally) .
- Catalyst Recycling : Immobilize Cu(I) catalysts on silica gel to minimize metal waste .
- Atom Economy : Replace dibromoethane with epichlorohydrin in cyclization steps to reduce halogenated byproducts .
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJZBARYACGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427671 | |
Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28226-22-4 | |
Record name | 6-Nitro-3,4-dihydro-2H-benzo[1,4]oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28226-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28226-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.